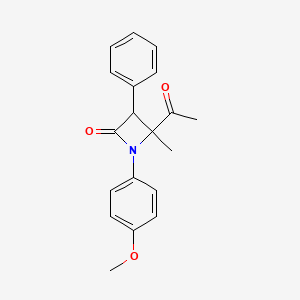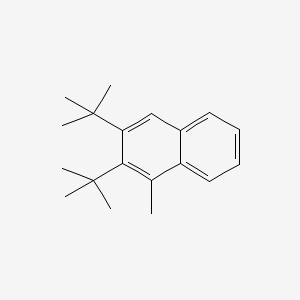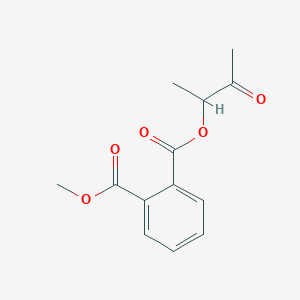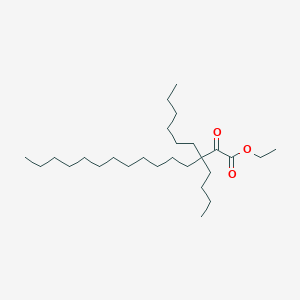
argon;mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “argon;mercury” refers to a mixture or interaction between argon and mercury. Argon is a noble gas with the atomic number 18, known for its inertness and lack of chemical reactivity . Mercury, on the other hand, is a heavy metal with the atomic number 80, known for its liquid state at room temperature and its various applications in thermometers, barometers, and other devices . The combination of these two elements can result in unique properties and applications, particularly in the field of lighting and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of compounds involving argon and mercury typically involves the use of mercury salts and argon gas. One common method is the direct reaction of mercury with an alkyl iodide to form the mercury analog of a Grignard reagent . This reaction can be represented as:
Hg+RX→RHgX
where RX is an alkyl iodide. The subsequent reaction of RHgI with potassium cyanide yields the appropriate dialkyl mercury derivative .
Industrial Production Methods
In industrial settings, argon is often used as an inert atmosphere for various chemical reactions involving mercury. For example, in the production of low-energy light bulbs, argon gas is used to fill the bulb along with mercury to create a stable environment for the electric discharge . This process involves the careful control of temperature and pressure to ensure the proper formation of the desired compounds.
化学反応の分析
Types of Reactions
The compound “argon;mercury” can undergo various types of chemical reactions, including:
Oxidation and Reduction: Mercury can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Mercury compounds can undergo substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving mercury include alkyl iodides, potassium cyanide, and various solvents such as diethyl ether . The reactions typically require controlled conditions, including specific temperatures and pressures, to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving argon and mercury depend on the specific reagents and conditions used. For example, the reaction of mercury with alkyl iodides can produce dialkyl mercury derivatives, which have various applications in organic synthesis .
科学的研究の応用
The compound “argon;mercury” has several scientific research applications, including:
作用機序
The mechanism of action of the compound “argon;mercury” involves the interaction of mercury with various molecular targets and pathways. Mercury can bind to thiol groups in proteins, disrupting their function and leading to toxic effects . Argon, being inert, does not participate directly in chemical reactions but provides a stable environment for mercury to exert its effects .
類似化合物との比較
Similar Compounds
Similar compounds to “argon;mercury” include other noble gas-metal combinations, such as:
Neon;mercury: Used in neon lights and other lighting applications.
Krypton;mercury: Used in high-performance lighting and scientific instruments.
Xenon;mercury: Used in specialized lighting and medical imaging.
Uniqueness
The uniqueness of the “this compound” compound lies in its combination of the inertness of argon with the reactivity of mercury. This combination allows for the creation of stable environments for various chemical reactions and applications, particularly in the field of lighting and spectroscopy .
特性
CAS番号 |
87193-95-1 |
|---|---|
分子式 |
ArHg |
分子量 |
240.5 g/mol |
IUPAC名 |
argon;mercury |
InChI |
InChI=1S/Ar.Hg |
InChIキー |
BKZJXSDQOIUIIG-UHFFFAOYSA-N |
正規SMILES |
[Ar].[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


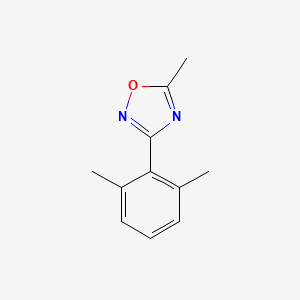
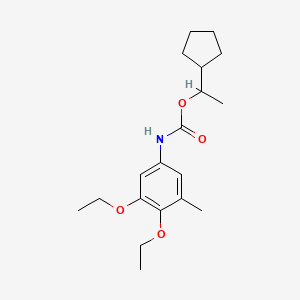
![1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14403833.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)

![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)
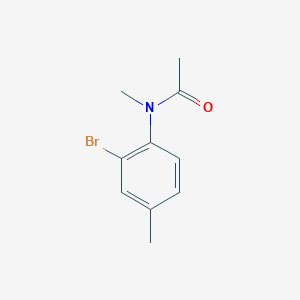

![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)
